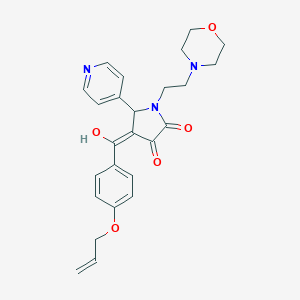

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Beschreibung

This compound is a pyrrol-2-one derivative characterized by a 4-(allyloxy)benzoyl group at position 4, a hydroxyl group at position 3, a 2-morpholinoethyl substituent at position 1, and a pyridin-4-yl group at position 3. The pyrrol-2-one core is a five-membered lactam ring, which confers rigidity and hydrogen-bonding capabilities. Key structural features include:

- Morpholinoethyl group: Introduces basicity and solubility via the morpholine ring, a common pharmacophore in kinase inhibitors .

- Pyridin-4-yl substituent: Facilitates hydrogen bonding and metal coordination, often seen in compounds targeting enzymes or receptors.

Eigenschaften

IUPAC Name |

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5/c1-2-15-33-20-5-3-19(4-6-20)23(29)21-22(18-7-9-26-10-8-18)28(25(31)24(21)30)12-11-27-13-16-32-17-14-27/h2-10,22,29H,1,11-17H2/b23-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMINHNQJGXSZNW-XTQSDGFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrrol-2(5H)-one Core Construction

The 1H-pyrrol-2(5H)-one scaffold is synthesized via adaptations of the Knorr pyrrole synthesis . This classical method involves condensing α-amino-ketones with carbonyl-containing compounds. For this compound, ethyl acetoacetate derivatives are nitrosated to form oximes, which undergo reduction with zinc dust in acetic acid to generate α-aminoketones in situ. Subsequent cyclization with a ketonic carbonyl group (e.g., pyruvates) forms the pyrrolone ring.

A modern variation employs Claisen condensation between aryl methyl ketones and dimethyl oxalate to yield substituted methyl pyruvates, followed by a three-component coupling with amines and aldehydes. For instance, coupling pyridine-4-carbaldehyde with morpholinoethylamine introduces the pyridinyl and morpholinoethyl groups simultaneously.

Allyloxybenzoyl Incorporation

The allyloxybenzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution . In one protocol, 4-hydroxybenzophenone is reacted with allyl bromide under basic conditions to form 4-(allyloxy)benzophenone, which is subsequently coupled to the pyrrolone core using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide).

Morpholinoethyl Side Chain Attachment

The morpholinoethyl group is installed through alkylation or Mitsunobu reactions . For example, 2-morpholinoethylamine is reacted with a bromoacetyl intermediate under basic conditions (K₂CO₃, DMF) to form the secondary amine linkage. Alternatively, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple morpholinoethanol to a hydroxylated pyrrolone precursor.

Reaction Mechanisms and Key Transformations

Cyclization and Rearrangement Pathways

The formation of the 1H-pyrrol-2(5H)-one core often involves intramolecular cyclization of sulfur ylides. As demonstrated in recent studies, sulfur ylides derived from dimethylsulfonium bromide undergo cyclization with ketonic carbonyl groups, followed by a 1,3-hydroxy rearrangement to yield 5-hydroxy-1H-pyrrol-2(5H)-ones (Figure 1). This metal-free method achieves yields exceeding 80% under mild conditions (room temperature, THF solvent).

Figure 1: Proposed mechanism for sulfur ylide-mediated pyrrolone synthesis.

Protecting Group Strategies

Sensitive functional groups (e.g., hydroxyl, amine) require protection during synthesis:

-

Hydroxyl groups are protected as tert-butyldimethylsilyl (TBS) ethers or acetyl esters.

-

Amines are shielded using Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups.

Deprotection is performed under mild acidic (e.g., TFA for Boc) or basic conditions (e.g., NH₃/MeOH for acetyl) to avoid side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Zinc-acetic acid systems facilitate oxime reduction in Knorr-type syntheses.

-

Triethylamine or pyridine neutralizes HCl byproducts during sulfonamide couplings.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹H/¹³C NMR confirms regiochemistry and functional group integrity. Key signals include:

-

High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the double bonds or other reducible groups.

Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

Biological Activity: Potential use in studying biological pathways and interactions due to its complex structure.

Medicine

Drug Development:

Industry

Material Science: Potential use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one involves interactions with specific molecular targets. These may include:

Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in biological pathways.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Pathway Interference: Disrupting specific biochemical pathways to achieve desired effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrrol-2-one Derivatives with Varied Aromatic Substituents

Compound A : 4-[4-(Allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

- Structural Differences: Position 5: 2-Fluorophenyl instead of pyridin-4-yl. Position 1: Pyridin-3-ylmethyl instead of 2-morpholinoethyl.

- Pyridin-3-ylmethyl may reduce solubility compared to the morpholinoethyl group due to the absence of a basic nitrogen.

Compound B : 4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one

- Structural Differences: Benzoyl substituent: Ethoxy instead of allyloxy. Position 1: 5-Methyl-1,3,4-thiadiazol-2-yl instead of 2-morpholinoethyl.

- Functional Implications :

- Ethoxy group reduces steric hindrance compared to allyloxy, possibly improving membrane permeability.

- Thiadiazole introduces sulfur-based interactions (e.g., van der Waals forces) and may enhance metabolic stability.

Heterocyclic Modifications in Related Scaffolds

Compound C : 2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

- Structural Differences :

- Core scaffold: Chromen-4-one instead of pyrrol-2-one.

- Substituents: Pyrazolo-pyrimidine and pyrrolopyridinyl groups.

- Functional Implications: Chromenone core provides planar rigidity, favoring intercalation or ATP-binding pocket interactions. Pyrazolo-pyrimidine moiety is common in kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting divergent biological targets compared to pyrrol-2-one derivatives.

Substituent Effects on Physicochemical Properties

Research Implications and Limitations

- Gaps in Evidence : Direct comparative pharmacological data (e.g., IC50 values, binding affinities) are absent in the provided sources. Experimental studies are needed to validate hypotheses about substituent effects.

Biologische Aktivität

The compound 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule notable for its diverse structural features, which include an allyloxy group, a benzoyl moiety, a hydroxyl group, a morpholinoethyl side chain, and a pyridine ring. This structural diversity suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 448.5 g/mol. Key computed descriptors include:

| Descriptor | Value |

|---|---|

| Molecular Weight | 448.5 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 8 |

| Topological Polar Surface Area | 79.3 Ų |

These properties indicate that the compound has a moderate lipophilicity and multiple sites for potential interactions with biological targets.

Biological Activities

Research indicates that compounds similar to This compound exhibit a variety of biological activities:

- Antimicrobial Activity : Structural analogs have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

- Antioxidant Properties : The presence of hydroxyl groups is often associated with antioxidant activity, which may contribute to its therapeutic potential.

- Anticancer Potential : Similar pyrrole derivatives have been studied for their anticancer effects, indicating that this compound could be explored in cancer research.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The morpholinoethyl side chain may interact with specific enzymes, potentially inhibiting their activity.

- Cell Membrane Interaction : The hydrophobic regions of the molecule may facilitate interactions with cellular membranes, affecting membrane integrity and function.

- Receptor Modulation : The pyridine ring may serve as a pharmacophore for receptor binding, influencing signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-benzoylphenol | Benzoyl and phenolic groups | Antimicrobial |

| 3-hydroxyflavone | Hydroxyl and carbonyl groups | Antioxidant |

| Pyrrolidine derivatives | Pyrrole ring and amine groups | Neuroprotective |

| 5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one | Pyrrole ring with pyridine substituent | Anticancer |

This table illustrates that while there are similarities in structure, the specific combination of functional groups in This compound may confer unique properties not found in others.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Antibacterial Studies : In vitro tests showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent.

- Antioxidant Activity Assessment : Compounds with similar hydroxyl substitutions have been shown to reduce oxidative stress markers in cellular models.

- Cancer Cell Line Studies : Preliminary investigations into its effects on cancer cell lines indicated potential cytotoxicity, warranting further exploration into its mechanism of action and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.